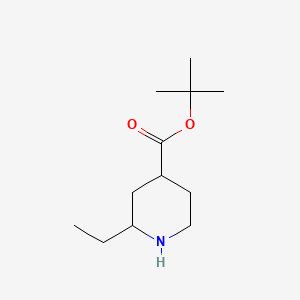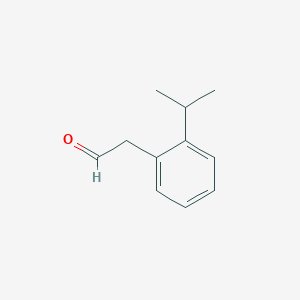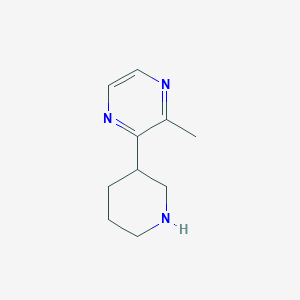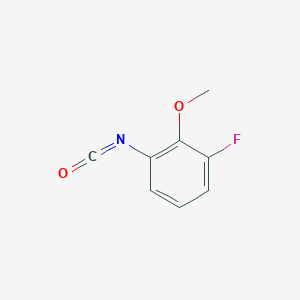
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Ethylamino Group: This step involves the reaction of the cyclopentane derivative with an ethylamine source under controlled conditions.
Attachment of the Imidazolyl Group: The imidazolyl group is introduced through a nucleophilic substitution reaction, often using an imidazole derivative and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or the imidazolyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Applications De Recherche Scientifique
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.
Comparaison Avec Des Composés Similaires
- 1-(Amino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Methylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Propylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
Comparison: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
1-(ethylamino)-3-imidazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-14-11(10(12)16)4-3-9(7-11)15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
Clé InChI |
YRAYZJDGHIFMQB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCC(C1)N2C=CN=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


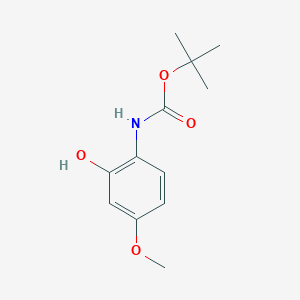
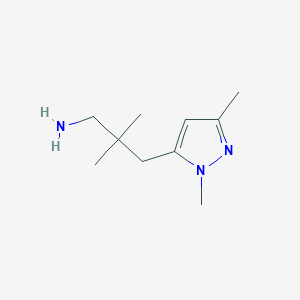
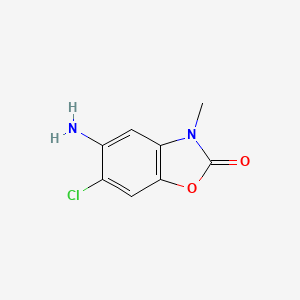
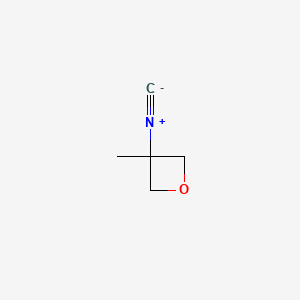
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
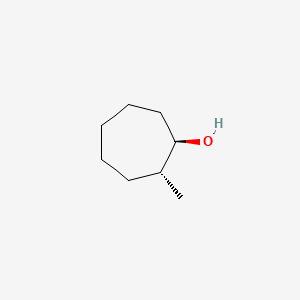
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)

